4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
CAS No.: 2549000-82-8
Cat. No.: VC11813248
Molecular Formula: C21H28N6
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549000-82-8 |
|---|---|
| Molecular Formula | C21H28N6 |
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine |
| Standard InChI | InChI=1S/C21H28N6/c1-14-15(2)24-20(17-6-7-17)25-21(14)27-10-8-26(9-11-27)19-12-18(22-13-23-19)16-4-3-5-16/h12-13,16-17H,3-11H2,1-2H3 |
| Standard InChI Key | PEXIHWKCTSOPHX-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C5CC5)C |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C5CC5)C |
Introduction
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine is a complex organic compound featuring multiple heterocyclic structures, primarily a piperazine core and two pyrimidine rings. The presence of cyclobutyl and cyclopropyl substituents contributes to its unique steric and electronic properties, which may influence its biological interactions and chemical reactivity. This compound has garnered attention for its potential therapeutic applications, particularly in the field of medicinal chemistry.
Structural Features
The compound's structure includes:
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Piperazine Ring: A six-membered ring with two nitrogen atoms, which is a common motif in many biologically active compounds.
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Pyrimidine Rings: Two pyrimidine rings are present, one of which is substituted with a cyclobutyl group, enhancing its structural diversity.
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Cyclobutyl and Cyclopropyl Substituents: These contribute to the compound's unique steric and electronic properties.
Synthesis
The synthesis of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine typically involves multi-step organic reactions. Common methods include:
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Nucleophilic Substitution: Involving the reaction of a pyrimidine derivative with a piperazine compound.
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Cyclization Reactions: Forming the pyrimidine rings through cyclization processes.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:
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Antimicrobial Properties: Similar to other pyrimidine derivatives, which are known for their antimicrobial activities.
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Neuroactive Properties: Due to its structural similarity to compounds known to interact with neurological targets.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine | Contains a piperazine and pyrimidine | Antidepressant |
| N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine | Similar piperazine core | Antitumor |
| 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine | Features cyclobutyl and methyl groups | Potentially neuroactive |
| 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine | Cyclobutyl and cyclopropyl substituents with dual pyrimidine moieties | Potential therapeutic applications |
Potential Applications
The potential applications of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine include:
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Medicinal Chemistry: Due to its structural diversity and potential interactions with biological targets.
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Pharmacological Studies: Further research is needed to elucidate its mechanism of action and therapeutic potential.
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